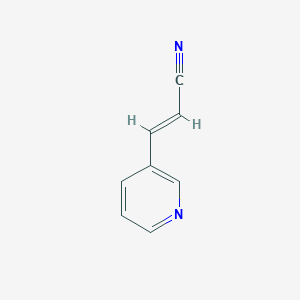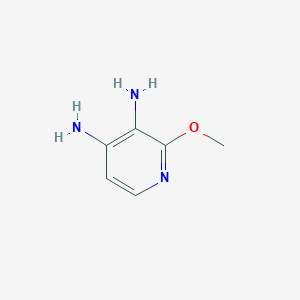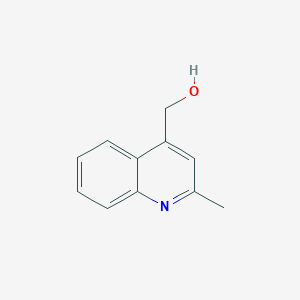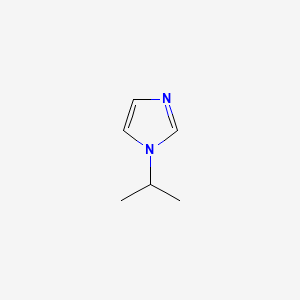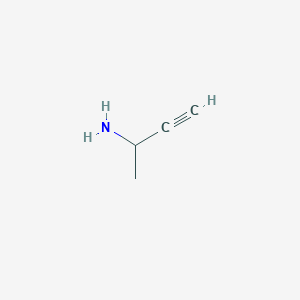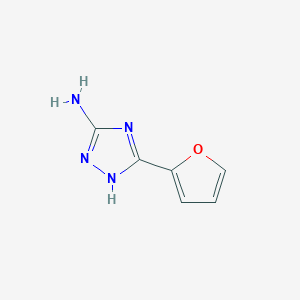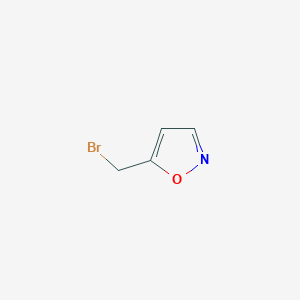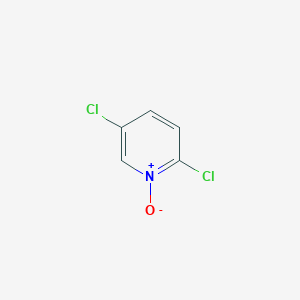
2,5-Dichloropyridine 1-oxide
概要
説明
2,5-Dichloropyridine 1-oxide is an organic compound with the molecular formula C5H3Cl2NO It is a derivative of pyridine, where two chlorine atoms are substituted at the 2nd and 5th positions, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide
作用機序
Target of Action
It’s known that dichloropyridines, including 2,5-dichloropyridine, are often used in cross-coupling reactions with arylboronic acids . These reactions are typically catalyzed by palladium compounds .
Mode of Action
2,5-Dichloropyridine 1-oxide likely interacts with its targets through a mechanism similar to other dichloropyridines. For instance, 2,5-Dichloropyridine undergoes cross-coupling reactions with arylboronic acids in the presence of a palladium catalyst . This suggests that this compound might also participate in similar reactions, potentially leading to the formation of new compounds.
Biochemical Pathways
Dichloropyridines are known to participate in cross-coupling reactions, which are important in the synthesis of various organic compounds . Therefore, it’s plausible that this compound could influence pathways related to these reactions.
Result of Action
Given its potential involvement in cross-coupling reactions, it may contribute to the synthesis of various organic compounds .
生化学分析
Biochemical Properties
2,5-Dichloropyridine 1-oxide plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can undergo cross-coupling reactions with arylboronic acids in the presence of palladium catalysts . This interaction is crucial for the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their functions. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to changes in gene expression . Additionally, it can form complexes with metal ions, which can further modulate its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to the formation of by-products that can have different biochemical activities . Long-term exposure to this compound in vitro or in vivo can result in cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and behavioral changes in rodents . Understanding the dosage threshold is crucial for its safe application in research and therapeutic contexts.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can either be excreted or further participate in biochemical reactions . The compound’s interaction with metabolic enzymes can influence the levels of metabolites and the overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by factors such as blood flow and tissue permeability, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it may interact with DNA and nuclear proteins, influencing gene expression and other nuclear processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloropyridine 1-oxide typically involves the chlorination of pyridine N-oxide. One common method is the reaction of pyridine N-oxide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 5th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is optimized to minimize by-products and ensure efficient production .
化学反応の分析
Types of Reactions
2,5-Dichloropyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate under basic conditions
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Conversion to 2,5-dichloropyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
科学的研究の応用
2,5-Dichloropyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
類似化合物との比較
Similar Compounds
- 2,3-Dichloropyridine
- 2,4-Dichloropyridine
- 2,6-Dichloropyridine
- 3,5-Dichloropyridine
Uniqueness
2,5-Dichloropyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct reactivity compared to other dichloropyridine isomers. The N-oxide group enhances its electrophilic nature, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
2,5-dichloro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-1-2-5(7)8(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEILCVAZOYRMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1Cl)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462578 | |
| Record name | 2,5-Dichloro-pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53976-62-8 | |
| Record name | 2,5-Dichloro-pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






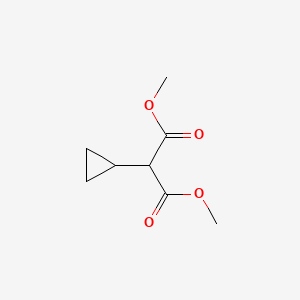
![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)
